5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride
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Overview
Description
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C11H16ClNO3S2 and a molecular weight of 309.84 g/mol . It is characterized by the presence of a thiophene ring substituted with a sulfonyl chloride group and an amidoethyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-methylbutanoic acid with ethylenediamine to form 3-methylbutanamidoethylamine.
Thiophene Ring Introduction: The amidoethylamine is then reacted with thiophene-2-sulfonyl chloride under basic conditions to introduce the thiophene ring and form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Scientific Research Applications
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the amidoethyl side chain, making it less versatile in forming derivatives.
5-[2-(aminoethyl)]thiophene-2-sulfonyl chloride: Similar structure but lacks the 3-methylbutanamido group, which may affect its reactivity and biological activity.
Uniqueness
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride is unique due to the presence of both the thiophene ring and the 3-methylbutanamidoethyl side chain, which confer specific reactivity and potential biological activity .
Properties
IUPAC Name |
5-[2-(3-methylbutanoylamino)ethyl]thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S2/c1-8(2)7-10(14)13-6-5-9-3-4-11(17-9)18(12,15)16/h3-4,8H,5-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLUUPZFGTFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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